1-Bromo-4-(difluoromethyl)-2-iodobenzene
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Overview
Description
1-Bromo-4-(difluoromethyl)-2-iodobenzene is a chemical compound with the formula C₇H₄BrF₂I . It is used in laboratory settings .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with bromo, difluoromethyl, and iodo groups . The average mass of the molecule is 207.015 Da .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a density of 1.604 g/mL at 25 °C and a refractive index (n20/D) of 1.514 .Scientific Research Applications
Synthesis of Complex Organic Molecules
Bromo-iodobenzene derivatives are pivotal in the synthesis of complex organic molecules. They serve as precursors or intermediates in constructing benzofurans, a class of compounds with significant pharmaceutical relevance. A study by Biao Lu et al. demonstrates the CuI-catalyzed coupling of 1-bromo-2-iodobenzenes with beta-keto esters to yield 2,3-disubstituted benzofurans, highlighting the compound's role in facilitating diverse chemical transformations (Lu et al., 2007).
Halogenation and Cross-Coupling Reactions
The structural components of 1-Bromo-4-(difluoromethyl)-2-iodobenzene, specifically the bromo and iodo groups, are instrumental in halogenation and cross-coupling reactions. These reactions are crucial for the creation of novel materials and for modifications of organic molecules to enhance their properties or biological activity. Diemer, Leroux, and Colobert detail efficient methods for accessing synthetically valuable 1,2-dibromobenzenes, which are analogous in their capacity to act as intermediates in various organic syntheses (Diemer, Leroux, & Colobert, 2011).
Safety and Hazards
1-Bromo-4-(difluoromethyl)-2-iodobenzene is classified as a flammable liquid and vapor, and it is harmful if swallowed . It can cause skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .
Properties
IUPAC Name |
1-bromo-4-(difluoromethyl)-2-iodobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2I/c8-5-2-1-4(7(9)10)3-6(5)11/h1-3,7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWVZHWJWGKEFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)I)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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